2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide
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Overview
Description
2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Methyl Groups: The methyl groups at positions 2 and 8 can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of the Amide Group: The final step involves the acylation of the quinoline derivative with N-methylacetamide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the quinoline core can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Quinoline derivatives exhibit antibacterial and antifungal properties.
Antimalarial Drugs: Compounds like chloroquine and quinine are well-known antimalarial agents.
Medicine
Anticancer Agents: Some quinoline derivatives have shown potential as anticancer agents.
Anti-inflammatory Drugs: They are also investigated for their anti-inflammatory properties.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Materials Science: They are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide would depend on its specific application. Generally, quinoline derivatives interact with various molecular targets such as enzymes, receptors, and DNA. They can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial agent.
Chloroquine: Another antimalarial drug.
Quinoline: The parent compound of the quinoline family.
Uniqueness
2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-5-4-6-11-12(17)7-10(2)16(14(9)11)8-13(18)15-3/h4-7H,8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNCQZJTQJLQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26669366 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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